Bornyl cinnamate

Descripción general

Descripción

Bornyl cinnamate is an ester compound formed from the reaction between borneol and cinnamic acid. It is known for its aromatic properties and is often used in the fragrance and flavor industry. The compound has also been studied for its potential biological activities, including antimicrobial and antileishmanial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bornyl cinnamate can be synthesized through the esterification of borneol with cinnamic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Bornyl cinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced forms like alcohols, and substituted compounds with various functional groups .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Mechanism of Action

Bornyl cinnamate has demonstrated potent anti-inflammatory effects through the inhibition of proinflammatory gene expression. Research indicates that it suppresses the activation of the nuclear factor κB signaling pathway, which is crucial in regulating inflammatory responses. Specifically, this compound inhibits the production of key inflammatory mediators such as nitric oxide, prostaglandin E2, tumor necrosis factor α, and interleukin-1β in murine macrophage RAW 264.7 cells .

Case Study

In a significant study published in Planta Medica, researchers pretreated macrophages with this compound before exposure to lipopolysaccharides (LPS), leading to a marked reduction in inflammation-associated gene expression. The findings suggest that this compound enhances the stability of the inhibitor of nuclear factor κB, thereby preventing its degradation and promoting an anti-inflammatory environment .

Antileishmanial Activity

Efficacy Against Leishmania

this compound derivatives have shown promising antileishmanial activity. In a study involving Leishmania major-infected BALB/c mice, a derivative of this compound was administered and resulted in significant reductions in parasite burden and associated swelling at infection sites .

Mechanism and Results

The compound was found to induce mitochondrial swelling in Leishmania major promastigotes, leading to loss of mitochondrial transmembrane potential. This suggests that the mechanism of action may involve disruption of mitochondrial function, which is critical for parasite survival .

Other Therapeutic Applications

Antioxidant Activity

this compound exhibits antioxidant properties that may contribute to its therapeutic effects. Its ability to scavenge free radicals can help mitigate oxidative stress-related damage in various biological systems .

Antitumor Potential

Research has also indicated that this compound possesses anti-tumor activity. Studies have reported its inhibitory effects on human neutrophil elastase and HIV integrase, suggesting potential applications in cancer therapy and antiviral treatments .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. A study employing high-performance liquid chromatography coupled with mass spectrometry identified several metabolites of this compound in vivo, highlighting its metabolic pathways and potential bioactive profiles .

Data Summary

Mecanismo De Acción

The mechanism by which bornyl cinnamate exerts its effects involves interactions with cellular membranes and enzymes. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In the case of its antileishmanial activity, this compound induces mitochondrial swelling and loss of mitochondrial transmembrane potential in Leishmania major promastigotes .

Comparación Con Compuestos Similares

Bornyl cinnamate can be compared with other cinnamate esters such as:

- Ethyl cinnamate

- Methyl cinnamate

- Butyl cinnamate

These compounds share similar aromatic properties and biological activities but differ in their specific chemical structures and reactivity. This compound is unique due to its specific ester linkage with borneol, which imparts distinct physical and chemical properties .

Actividad Biológica

Bornyl cinnamate, a compound derived from the essential oil of Liquidambar formosana, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and anti-parasitic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

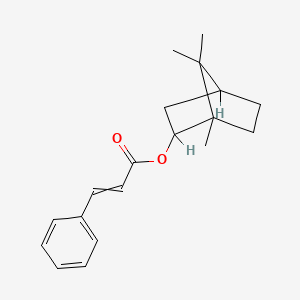

This compound is a cinnamic acid ester characterized by the following chemical structure:

This compound exhibits properties typical of many natural products, including potential therapeutic benefits.

Anti-Inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. A study published in PubMed demonstrated that this compound inhibits the expression of inflammation-associated genes in macrophage cells by suppressing the nuclear factor-κB (NF-κB) signaling pathway. The key findings include:

- Inhibition of Pro-inflammatory Molecules : this compound significantly reduced the production of nitric oxide, prostaglandin E2, tumor necrosis factor α, and interleukin-1β in RAW 264.7 cells stimulated with lipopolysaccharide (LPS) .

- Mechanism of Action : The compound was shown to enhance the stability of the inhibitor of NF-κB, preventing its phosphorylation and degradation, thereby inhibiting NF-κB activation .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic effects, particularly against Schistosoma mansoni. A study highlighted that:

- Anti-Schistosomal Activity : this compound was effective in inducing vacuolation and subsequent death in schistosomula after 24 hours of treatment. This effect was associated with alterations in autophagy processes within the parasites .

- Comparative Efficacy : While this compound itself showed potent effects, derivatives such as thymyl and eugenyl cinnamates were noted for even stronger antiparasitic activity .

Antileishmanial Activity

Another area of interest is the potential use of this compound derivatives as antileishmanial agents. Research findings include:

- In Vitro and In Vivo Efficacy : Studies on derivatives like bornyl 3-phenylpropanoate demonstrated significant antileishmanial activity against Leishmania major in vitro and reduced parasite burden in infected BALB/c mice .

- Mechanism : The antileishmanial action appears to involve mitochondrial disruption leading to loss of mitochondrial transmembrane potential .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms associated with this compound:

Case Studies

-

Inflammation Model :

- In a controlled experiment using RAW 264.7 macrophages, this compound treatment led to a significant decrease in LPS-induced cytokine production, confirming its potential as an anti-inflammatory agent.

-

Schistosomiasis Treatment :

- In vitro studies demonstrated that treatment with this compound resulted in observable morphological changes in schistosomula, including vacuole formation leading to cell death within 72 hours.

-

Leishmaniasis Treatment :

- In vivo studies showed that administration of bornyl 3-phenylpropanoate significantly mitigated swelling at infection sites in mice, correlating with reduced parasitic load.

Propiedades

Número CAS |

6330-67-2 |

|---|---|

Fórmula molecular |

C19H24O2 |

Peso molecular |

284.4 g/mol |

Nombre IUPAC |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C19H24O2/c1-18(2)15-11-12-19(18,3)16(13-15)21-17(20)10-9-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3/b10-9+/t15-,16+,19+/m0/s1 |

Clave InChI |

ACTRLDZRLKIJEH-FXOMATFNSA-N |

SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |

SMILES isomérico |

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/C3=CC=CC=C3 |

SMILES canónico |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |

Sinónimos |

bornyl cinnamate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.